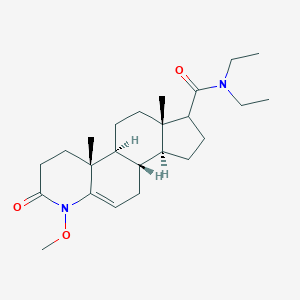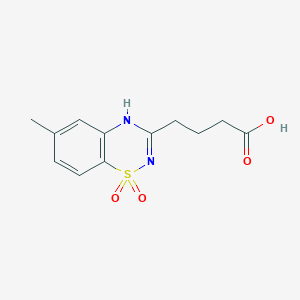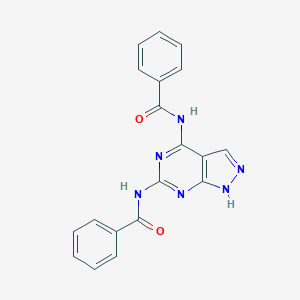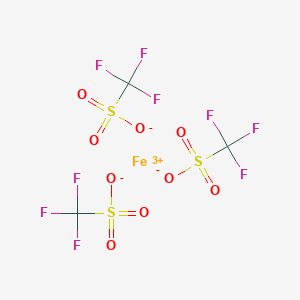
Amidon dialdéhydé
Vue d'ensemble
Description
Synthesis Analysis
DAS is primarily synthesized through the oxidation of native starch with sodium periodate, which selectively oxidizes the vicinal diols in the starch to form dialdehyde groups. This process can be further optimized by varying reaction conditions such as temperature, pH, and the ratio of reactants. For instance, Zuo et al. (2017) described a one-step synthesis involving acid hydrolysis and oxidation, enhancing the aldehyde group contents to 92.7% and modifying the physical characteristics of the starch particles (Zuo et al., 2017).
Molecular Structure Analysis
The molecular structure of DAS indicates a reduction in molecular weight and an increase in aldehyde content due to the oxidation process. The characterization techniques such as Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and scanning electron microscopy (SEM) confirm the successful introduction of aldehyde groups and changes in the starch's crystallinity and morphology. The structural analyses by Zuo et al. (2017) and others have demonstrated these molecular alterations, which significantly impact the starch's properties and reactivity (Zuo et al., 2017).
Chemical Reactions and Properties
DAS's aldehyde groups can react with various nucleophiles, leading to numerous applications. For example, Schiff base formation with amines or the cross-linking of proteins and polymers can be achieved, enhancing the material's mechanical and barrier properties. Studies like that of Yang et al. (2019) have utilized DAS for enzyme immobilization, exploiting its reactivity for creating stable and recyclable biocatalysts (Yang et al., 2019).
Physical Properties Analysis
The physical properties of DAS, such as solubility, viscosity, and thermal stability, are influenced by its aldehyde content and the degree of oxidation. The modification leads to lower hot paste viscosity and higher reactivity compared to native starch. This behavior is crucial for applications requiring specific viscosity profiles and thermal behaviors. Zuo et al. (2017) found that DAS exhibited decelerated thermal decomposition rates and changes in crystallinity, affecting its physical properties and applicability (Zuo et al., 2017).
Chemical Properties Analysis
The chemical properties of DAS, such as its reactivity towards nucleophiles, hydrophobicity, and ability to form cross-linked networks, can be tailored by adjusting the oxidation process. The introduction of aldehyde groups makes DAS a versatile intermediate for further chemical modifications, enabling the production of materials with desired chemical functionalities. For instance, Zhu et al. (2016) enhanced the hydrophobicity and thermal stability of DAS through alkylation, showcasing the potential to modify its chemical properties for specific applications (Zhu et al., 2016).
Applications De Recherche Scientifique
Réticulant pour les biomatériaux
Les nanocristaux d’amidon dialdéhydé (NDAS) ont été utilisés comme un nouveau réticulant pour les biomatériaux . Ils sont utilisés pour la réticulation chimique de la chitosane native (CS), de la gélatine (Gel) et d’un mélange de ces deux biopolymères (CS-Gel) via une réaction de base de Schiff . Les matériaux obtenus, formant des films minces, ont été caractérisés par analyse ATR-FTIR, MEB et DRX . Les NDAS apparaissent comme un agent de réticulation d’origine végétale bénéfique qui permet d’obtenir des matériaux biopolymères réticulés présentant des propriétés souhaitables pour les applications biomédicales .
Modification des propriétés du film de collagène de poisson
L’amidon dialdéhydé (DAS) a été utilisé comme agent de réticulation pour modifier les propriétés du film de collagène de poisson . Les essais mécaniques ont indiqué une diminution du module d’Young et une augmentation des paramètres de force de rupture, d’allongement à la rupture et de résistance à la traction . Le DAS a influencé la morphologie de surface du film de collagène . Le DAS est un agent de réticulation prometteur pour le collagène extrait de la peau de poisson et peut augmenter son applicabilité .
Industrie papetière
L’amidon dialdéhydé a trouvé une application dans l’industrie papetière, où il a été démontré qu’il améliore la résistance à l’humidité des produits de consommation comme le papier toilette et les essuie-tout .
Additif alimentaire
L’amidon dialdéhydé peut être utilisé comme additif alimentaire
Orientations Futures
: Optimizing the Process Conditions for Preparing Dialdehyde Starch with High Aldehyde Content by Acidolysis Oxidation Based on Response Surface Methodology : Preparation and characterization of dialdehyde starch by one-step synthesis of acid hydrolysis and oxidation : Fabrication of Schiff-base crosslinked films modified with dialdehyde starch : New approach for starch dialdehyde preparation using microwave irradiation : Preparation and characterization of dialdehyde starch by one-step synthesis of acid hydrolysis and oxidation
Mécanisme D'action
- Its primary targets are bacterial cells, where it exhibits antimicrobial activity .
- Unlike glutaraldehyde, DAS has low toxicity .
Target of Action
Mode of Action
Pharmacokinetics
Propriétés
IUPAC Name |
3-(hydroxymethyl)-5-methoxy-2-methylhexanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(4-10)8(5-11)3-9(6-12)13-2/h4,6-9,11H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUJSKXEWCWUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(CC(C=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925584 | |
| Record name | 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9047-50-1, 12653-84-8 | |
| Record name | Dialdehyde starch | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009047501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does dialdehyde starch interact with its target molecules?
A1: Dialdehyde starch primarily interacts with target molecules through its reactive aldehyde groups. These aldehydes can form covalent bonds, specifically Schiff base linkages, with amine groups present in proteins, amino acids, and other molecules containing primary amines. [, , , , , , , ] For instance, in collagen, DAS reacts with the ε-amino groups of lysine and hydroxylysine residues, leading to crosslinking and modification of the collagen matrix. [, ] This interaction is exploited in various applications, such as enhancing the mechanical properties of biomaterials and immobilizing enzymes.
Q2: What is the molecular formula and weight of dialdehyde starch?
A2: The molecular formula of dialdehyde starch is (C6H8O5)n, where 'n' represents the degree of polymerization. Unlike native starch, which is a homopolymer of glucose, DAS is a heteropolymer composed of erythrose and glyoxal units, formed due to the cleavage of the C2-C3 bond in the glucose units during oxidation. [, ] The molecular weight of DAS varies depending on the source of starch, the degree of oxidation, and the method of preparation. It is typically lower than the parent starch due to the cleavage of glycosidic bonds during oxidation. [, , ]
Q3: What spectroscopic data can be used to characterize dialdehyde starch?
A3: Several spectroscopic techniques are employed to characterize dialdehyde starch, including:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and monitor changes in the starch structure upon oxidation. The appearance of a characteristic peak at around 1725-1750 cm−1, corresponding to the stretching vibration of the carbonyl group (C=O) in the aldehyde, confirms the successful oxidation of starch to DAS. [, , , , , ]
- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR can provide detailed structural information, including the degree of oxidation, the distribution of aldehyde groups, and the presence of other functional groups. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the oxidation process and determine the concentration of DAS based on the absorbance of the aldehyde groups. []
Q4: How does the stability of dialdehyde starch affect its applications?
A4: The stability of DAS is influenced by factors such as pH, temperature, and the presence of moisture. [, , , , ] It tends to degrade under alkaline conditions and elevated temperatures. [] Understanding the stability profile is crucial for optimizing its application in various fields. For example, in food packaging, DAS-based films need to maintain their integrity and functionality under different storage conditions. [, ]
Q5: What are some examples of material compatibility with dialdehyde starch?
A5: Dialdehyde starch exhibits compatibility with a range of materials, including:
- Natural Polymers: DAS readily interacts with other natural polymers like chitosan, gelatin, and cellulose. This property is utilized in developing biodegradable films, hydrogels, and other biomaterials with enhanced properties. [, , , , , , ]
- Synthetic Polymers: DAS can be blended with synthetic polymers like polyvinyl alcohol (PVA) and high-density polyethylene (HDPE) to improve their properties such as water resistance, mechanical strength, and biodegradability. [, , ]
- Inorganic Materials: DAS can be used to modify the surface of inorganic materials like iron oxide nanoparticles, enhancing their stability and functionality for applications such as water treatment. []
Q6: What are the main applications of dialdehyde starch?
A6: Dialdehyde starch finds applications in diverse fields due to its unique properties:
- Biomaterials: DAS is employed as a crosslinking agent to improve the mechanical strength, thermal stability, and water resistance of biomaterials like collagen and gelatin films. These materials find applications in wound dressings, drug delivery systems, and tissue engineering. [, , , , , , ]
- Paper Industry: DAS acts as a strengthening agent in papermaking, enhancing the dry and wet strength of paper. It can also improve the printability and water resistance of paper products. [, ]
- Adhesives: DAS can be used as a component in adhesives for various applications, including plywood, particleboard, and corrugated cardboard. Its reactive aldehyde groups form covalent bonds with wood fibers and other materials, providing strong adhesion. [, , , ]
- Environmental Remediation: DAS and its derivatives have shown promise in removing heavy metal ions from wastewater and contaminated soils. The aldehyde groups can chelate with metal ions, forming complexes that can be easily separated. [, , , , ]
- Textile Industry: DAS is explored as a sizing agent in the textile industry to improve the strength and handle of yarns. It can also enhance the dye uptake and wash fastness of fabrics. []
Q7: How can the stability of dialdehyde starch be improved?
A7: Various strategies can be employed to improve the stability of DAS:
- Control of pH: Since DAS is prone to degradation under alkaline conditions, maintaining a slightly acidic or neutral pH during storage and application can enhance its stability. [, ]
Q8: What are the safety considerations associated with dialdehyde starch?
A11: While generally considered safe for many applications, DAS's safety profile depends on the degree of oxidation and the specific use. High concentrations of DAS have shown some toxicity in certain studies. [] Furthermore, the potential release of unreacted aldehyde groups from DAS-modified materials raises concerns about cytotoxicity and biocompatibility, especially for biomedical applications. [] Thorough toxicological evaluations and risk assessments are essential to ensure the safe use of DAS in various applications.
Q9: How is the quality of dialdehyde starch controlled?
A9: Quality control of DAS involves monitoring various parameters, including:
- Aldehyde Content: The degree of oxidation, represented by the aldehyde content, is a critical quality attribute that influences the reactivity and properties of DAS. Titration methods are commonly employed to determine the aldehyde content. [, , , , ]
- Molecular Weight: The molecular weight of DAS affects its viscosity, solubility, and film-forming properties. Gel permeation chromatography (GPC) is often used to determine the molecular weight distribution of DAS. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




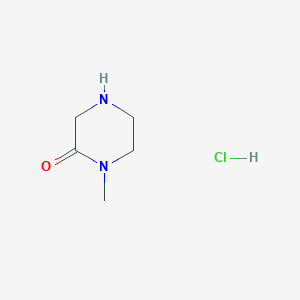



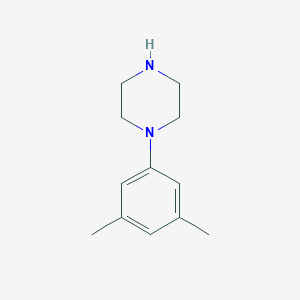

![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
